molecular formula C22H28N2O3 B4623869 N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide

N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide

Cat. No. B4623869
M. Wt: 368.5 g/mol
InChI Key: IAZOPVWEAVGLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide, commonly known as BMB or BMB-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BMB-4 belongs to the class of benzamide derivatives and has been studied for its potential use in cancer treatment, neurological disorders, and as a tool for studying ion channels.

Scientific Research Applications

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including "N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide," have been synthesized and evaluated for their pharmacological properties, particularly as selective serotonin 4 receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, suggesting their applicability as novel prokinetic agents with reduced side effects due to their selectivity for 5-HT4 receptors over 5-HT3 and dopamine D2 receptors. Such agents could be effective in treating gastrointestinal tract disorders, offering an advantage in both upper and lower gastrointestinal treatments (Sonda et al., 2004).

Anticancer and Anti-inflammatory Activities

Benzamide derivatives have also been explored for their potential in cancer and inflammation treatment. For instance, novel derivatives have shown promising results as anti-inflammatory and analgesic agents, indicating their potential in managing pain and inflammation. These compounds have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying significant inhibitory activity, which could contribute to new therapies in pain management and anti-inflammatory treatments (Abu‐Hashem et al., 2020).

Sigma Receptor Scintigraphy

In the realm of diagnostic imaging, "this compound" derivatives have been investigated for their potential in sigma receptor scintigraphy, particularly in visualizing primary breast tumors. The preferential binding of these compounds to sigma receptors, which are overexpressed on breast cancer cells, suggests their utility in non-invasively assessing the presence and proliferation of breast cancer, offering a novel approach to cancer diagnosis (Caveliers et al., 2002).

Gastrointestinal Motility Enhancement

Further research into benzamide derivatives has highlighted their effectiveness as gastrointestinal motility enhancers. Specific compounds within this class have demonstrated potent binding affinity to 5-HT4 receptors, showcasing significant colonic prokinetic activity. This highlights their potential in developing treatments for gastrointestinal motility disorders, providing a basis for more effective therapies (Harada et al., 2002).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(2-methoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-15-16-27-21-9-7-19(8-10-21)22(25)23-20-11-13-24(14-12-20)17-18-5-3-2-4-6-18/h2-10,20H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZOPVWEAVGLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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